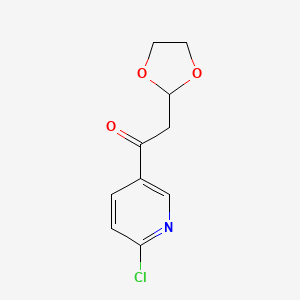

1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-9-2-1-7(6-12-9)8(13)5-10-14-3-4-15-10/h1-2,6,10H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPYBDMRWJKJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound with significant potential in medicinal chemistry due to its unique structural properties. Its molecular formula is C10H10ClNO3, and it has a molecular weight of 227.64 g/mol. This compound is primarily studied for its biological activities, particularly in cancer research and as an inhibitor of various biological pathways.

Chemical Structure and Properties

The compound features a chloro-substituted pyridine ring and a dioxolane moiety, which contribute to its biological activity. The presence of the chloro group enhances its interaction with biological targets, while the dioxolane ring provides structural stability.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClNO3 |

| Molecular Weight | 227.64 g/mol |

| Purity | Typically 95% |

| IUPAC Name | 1-(6-chloropyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce differentiation in acute myeloid leukemia (AML) cell lines by acting on tubulin, leading to mitotic arrest and subsequent differentiation of cells. For instance, compounds structurally similar to this one have been identified as effective in promoting CD11b expression in HL-60 cells, indicating a differentiation effect .

The mechanism involves binding to tubulin, disrupting microtubule dynamics, which is critical for cell division. This disruption leads to cell cycle arrest and promotes differentiation into more mature cell types. The compound's efficacy was assessed using various concentrations, with significant effects observed at doses around 10 µM over four days of treatment .

Case Studies and Research Findings

- Differentiation Induction : In a study comparing various compounds, this compound exhibited a significant increase in CD11b expression across multiple AML cell lines, suggesting its role in promoting myeloid differentiation .

- Cell Proliferation Inhibition : The compound also demonstrated potent inhibition of cell proliferation in treated cells compared to controls. Morphological changes consistent with differentiation were observed using Wright-Giemsa staining techniques .

- Gene Expression Profiling : RNA-seq analysis revealed that treatment with this compound resulted in distinct gene expression profiles compared to controls, indicating that it modulates various biological processes beyond mere cytotoxicity .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities, particularly as a scaffold for drug development. The chloropyridine and dioxolane components may contribute to various biological activities:

- Antimicrobial Activity : Research indicates that compounds with chlorinated pyridine derivatives can exhibit antimicrobial properties. These properties could be explored in developing new antibiotics or antifungal agents.

- Anticancer Properties : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation. The incorporation of the dioxolane ring may enhance the compound's selectivity and potency against specific cancer types.

Synthesis of Novel Compounds

1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in:

- Retrosynthesis Planning : The compound can be utilized in retrosynthetic analysis to design pathways for synthesizing other biologically active molecules, leveraging its functional groups for further derivatization.

Material Science

The unique chemical structure of this compound allows it to be explored in material science applications:

- Polymer Chemistry : Its reactive dioxolane group can be used in polymerization processes, potentially leading to the development of new materials with desirable mechanical and thermal properties.

Case Study 1: Antimicrobial Screening

A study involving the synthesis of several derivatives of this compound demonstrated its potential as an antimicrobial agent. The derivatives were tested against various bacterial strains, revealing significant activity against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity that warrants further investigation into their mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations :

- Halogen Substitution: Bromine (Br) in 1-(5-Bromopyridin-3-yl)-...

- Trifluoroethanone vs. Dioxolane: The trifluoro group in 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone introduces strong electron-withdrawing effects, stabilizing the ketone but reducing solubility in polar solvents .

- Dual Chlorination: 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (CAS 136592-00-2) has a density of 1.381 g/cm³ and a predicted pKa of -2.57, indicating high acidity and lipophilicity .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

Preparation Methods

Method Overview

This approach involves starting with chlorinated pyridine intermediates, which undergo nucleophilic substitution with appropriate nucleophiles, such as ethanone derivatives, under controlled conditions.

Procedure Details

- Starting Material: 2-Chloropyridin-3-yl derivatives, typically obtained from chlorination of pyridine precursors.

- Reaction Conditions: Reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA), with bases such as sodium hydride or sodium methoxide.

- Reaction Time & Temperature: Usually refluxed for 2-12 hours at temperatures ranging from 0°C to 100°C.

- Key Reagents: Sodium hydride, sodium methoxide, or other strong bases; ethanone derivatives such as methyl or ethyl ketones.

Example Data

| Starting Material | Solvent | Base | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 2-Chloropyridin-3-yl | DMF | Sodium hydride | Reflux (~80°C) | 2-4 hours | ~50-60% | Nucleophilic substitution at the 6-position |

Research Findings

- The chloropyridine intermediate can be selectively functionalized at the 6-position via nucleophilic attack, leading to the formation of the ethanone derivative after subsequent steps.

Reduction of Pyridine-2-carbaldehyde Derivatives

Method Overview

This method involves reducing pyridine-2-carbaldehyde or related aldehydes to the corresponding methyl alcohols, which are then converted to the target compound.

Procedure Details

- Starting Material: 3-Methyl-6-chloro-pyridine-2-carbaldehyde.

- Reagents: Sodium borohydride (NaBH4) as the reducing agent.

- Reaction Conditions: Reflux under nitrogen atmosphere, typically for 2 hours.

- Post-Reduction: The alcohol is then subjected to further functionalization to introduce the 1,3-dioxolan-2-yl group.

Example Data

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Pyridine-2-carbaldehyde | NaBH4 | Methanol | Reflux | 2 hours | ~70% | Reduction to methyl alcohol |

Research Findings

- Reduction of aldehydes to methyl alcohols is efficient, and subsequent protection with 1,3-dioxolane yields the desired acetal derivatives.

Protection and Functionalization of Pyridine Rings

Method Overview

Protection of hydroxyl groups or amino functionalities on pyridine rings facilitates selective substitution, followed by deprotection to yield the target compound.

Procedure Details

- Protection: Using trimethylsilyl groups or benzyl groups to protect reactive sites.

- Functionalization: Introduction of the 1,3-dioxolan-2-yl group via nucleophilic attack or addition reactions.

- Deprotection: Acidic or basic conditions used to remove protecting groups, revealing the functionalized pyridine.

Example Data

| Starting Material | Protecting Group | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| 2-Chloropyridine | Trimethylsilyl | Reflux with chlorinated intermediates | ~55% | Facilitates regioselectivity |

Research Findings

- Protecting groups improve regioselectivity and yield in multi-step syntheses, especially in complex pyridine derivatives.

Synthesis via Multi-step Pathways Involving Intermediates

Method Overview

A multi-step synthesis involves initial formation of key intermediates such as 6-chloro-pyridine-3-carboxylic acids, followed by reduction and acetal formation.

Key Steps

Example Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | Cl2 / FeCl3 | Reflux | ~60% | Selective chlorination at C-6 |

| Reduction | NaBH4 | Methanol | ~70% | Converts aldehyde to alcohol |

| Acetal formation | Ethylene glycol | Acid catalysis | ~80% | Yields the acetal derivative |

Research Findings

- Multi-step pathways allow precise control over regioselectivity and functional group compatibility, leading to high overall yields.

Summary of Key Preparation Data

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | Chloropyridine derivatives | Sodium hydride/methoxide | Reflux, polar aprotic solvent | 50-60% | Regioselective at 6-position |

| Reduction of aldehyde | Pyridine-2-carbaldehyde | NaBH4 | Reflux in methanol | ~70% | Followed by acetalization |

| Multi-step synthesis | Chlorinated pyridine intermediates | Cl2, NaBH4, ethylene glycol | Reflux, acid catalysis | 40-80% (overall) | High regioselectivity |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of pyridine derivatives. For example:

- Step 1: Chlorination of pyridine at the 6-position using reagents like POCl₃ or PCl₃ under anhydrous conditions .

- Step 2: Introduction of the ethanone group via Friedel-Crafts acylation, using acetyl chloride and AlCl₃ as a catalyst .

- Step 3: Protection of the carbonyl group using 1,3-dioxolane (ethylene glycol) under acidic conditions to form the ketal .

Key Variables: Reaction temperature (e.g., 80–100°C for acylation), solvent polarity (e.g., DCM for Friedel-Crafts), and catalyst stoichiometry (e.g., 1.2 eq. AlCl₃). Yields drop significantly if moisture is present during acylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS: To assess purity (>95% recommended for biological assays) and detect trace impurities (e.g., unreacted pyridine precursors) .

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the dioxolane ring (δ 4.0–4.5 ppm for OCH₂CH₂O) and the chloro-pyridine moiety (δ 7.5–8.5 ppm aromatic protons) .

- X-Ray Crystallography: For definitive structural confirmation, especially to resolve stereochemical ambiguities in the dioxolane group .

Q. What are the key reactivity considerations for the chloro-pyridine and dioxolane groups in this compound?

Methodological Answer:

- Chloro-pyridine: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) but requires activation via electron-withdrawing groups or metal catalysts .

- Dioxolane: Acid-labile; hydrolysis under aqueous acidic conditions (pH < 3) regenerates the ketone. Use neutral buffers in biological assays to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer: Contradictions often arise from:

- Dynamic Effects: Restricted rotation of the dioxolane ring causing signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can identify coalescence points .

- Isomeric Byproducts: Check for regioisomers during synthesis using LC-MS with a C18 column (gradient: 5–95% acetonitrile in 20 min) .

- Solvent Artifacts: Deuterated solvent interactions (e.g., DMSO-d₆ shifting aromatic protons). Compare spectra in CDCl₃ vs. DMSO-d₆ .

Q. What experimental design strategies optimize the compound’s stability in long-term biological assays?

Methodological Answer:

- Storage Conditions: Store at −20°C in anhydrous DMSO (sealed under argon) to prevent dioxolane hydrolysis .

- Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to minimize aggregation and degradation. Avoid Tris buffers, which may nucleophilically attack the chloro-pyridine .

- Stability Monitoring: Conduct time-resolved UV-Vis spectroscopy (λ = 270 nm, characteristic of the pyridine ring) to track decomposition kinetics .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions between the chloro-pyridine moiety and hydrophobic enzyme pockets (e.g., cytochrome P450). The dioxolane group may act as a hydrogen-bond acceptor .

- MD Simulations: Run 100-ns molecular dynamics simulations in GROMACS to assess conformational flexibility of the dioxolane ring in aqueous vs. lipid bilayer environments .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity to guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.